Cas no 107475-11-6 (5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT)

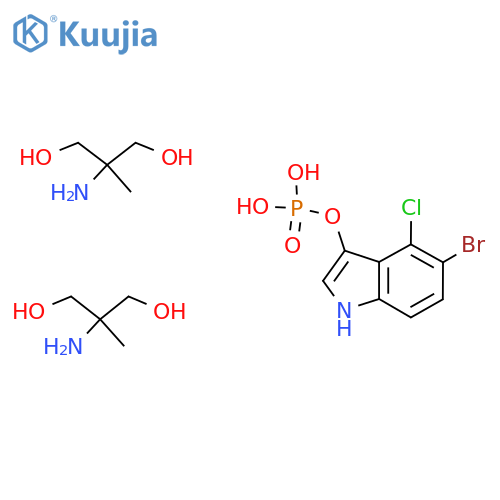

107475-11-6 structure

商品名:5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT

CAS番号:107475-11-6

MF:C16H28BrClN3O8P

メガワット:536.739583969116

CID:127572

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT 化学的及び物理的性質

名前と識別子

-

- 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT

- X-PHOS, DI-AMPD SALT

- X-PHOSPHATE DI-2-AMINO-2-METHYL 1,3-PROPANEDIOL SALT

- X-PHOS AMPD SALT

- X-PHOS 2 AMPD

- 5-BROMO-4-CHLORO-3-INDOLYL PHOSPHATE, DI(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT

- BCIP 2 AMPD

- 2-amino-2-methylpropane-1,3-diol,(5-bromo-4-chloro-1H-indol-3-yl)phosphonic acid

- 5-BROMO-4-CHLORO-3-INDOLYL PHOSPHATE DI(2-AMINO-2-METHYL-1,3 PROPANEDIOL)

- 5-Bromo-4-chloro-3-indolylphosphate bis-(2-amino-2-methyl-1,3-propanediol)-

-

- MDL: MFCD30179325

- インチ: 1S/C8H6BrClNO4P.2C4H11NO2/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-4(5,2-6)3-7/h1-3,11H,(H2,12,13,14);2*6-7H,2-3,5H2,1H3

- InChIKey: URMDEOWVEFBCJN-UHFFFAOYSA-N

- ほほえんだ: C12C(Cl)=C(C=CC=1NC=C2OP(=O)(O)O)Br.C(N)(C)(CO)CO.C(N)(C)(CO)CO

計算された属性

- せいみつぶんしりょう: 535.04900

- 水素結合ドナー数: 9

- 水素結合受容体数: 10

- 重原子数: 29

- 回転可能化学結合数: 5

じっけんとくせい

- ゆうかいてん: 171°C

- PSA: 225.32000

- LogP: 1.83270

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT セキュリティ情報

- ちょぞうじょうけん:Store at 0°C

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199008943-1g |

2-Amino-3-hydroxy-2-methylpropyl hydrogen (5-bromo-4-chloro-1H-indol-3-yl)phosphonate |

107475-11-6 | 97% | 1g |

$600.95 | 2023-09-04 |

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

107475-11-6 (5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量